Methyl 2-amino-3-(1h-imidazol-1-yl)-2-methylpropanoate
Description
Methyl 2-amino-3-(1H-imidazol-1-yl)-2-methylpropanoate is a synthetic organic compound characterized by a methyl ester group, an amino group, and a 1H-imidazol-1-yl substituent attached to a branched propanoate backbone. Its molecular formula is C₉H₁₅N₃O₂, with a molar mass of 197.24 g/mol.
Properties
Molecular Formula |
C8H13N3O2 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
methyl 2-amino-3-imidazol-1-yl-2-methylpropanoate |
InChI |
InChI=1S/C8H13N3O2/c1-8(9,7(12)13-2)5-11-4-3-10-6-11/h3-4,6H,5,9H2,1-2H3 |
InChI Key |
ZQTJASZUDRLBJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=CN=C1)(C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Azide Coupling Method for Amino Acid Derivatives
An alternative advanced synthetic approach involves the azide coupling method, which is useful for coupling amino acids and amines starting from hydrazide precursors. This method is particularly relevant when the amino group is introduced or protected during synthesis.
- Procedure: Hydrazides are converted to azides, which then undergo coupling with amino acid esters or amines.
- Reaction Medium: Often carried out in acidic aqueous or mixed organic solvents at low temperatures to control reactivity.
- Advantages: This method allows for selective coupling and can be used to prepare complex derivatives with high purity.
This method has been reported in the synthesis of related imidazole-containing amino acid esters, providing a route to this compound derivatives with good yields and selectivity.
Protection and Deprotection Strategies in Multi-Step Synthesis
In complex synthetic schemes, the imidazole nitrogen or the amino group may be protected to prevent side reactions. For example, triphenylmethyl (trityl) protection on the imidazole nitrogen has been used to facilitate selective reactions on other parts of the molecule.
- Protection: Reaction of imidazole derivatives with triphenylmethyl chloride in dimethylformamide at elevated temperatures.
- Deprotection: Catalytic hydrogenation using palladium on carbon under hydrogen atmosphere to remove protecting groups without affecting the ester or amino functionalities.
These strategies allow for the controlled synthesis of this compound and its derivatives in multi-step synthetic routes.
Summary Table of Preparation Methods
| Method | Key Reagents & Conditions | Advantages | Typical Yield | Notes |
|---|---|---|---|---|
| Nucleophilic substitution | Methyl 2-bromo-2-methylpropanoate, imidazole, K2CO3, DMF, 25-60 °C | Simple, direct, scalable | 70-90% | Most common method for base compound |
| Azide coupling | Hydrazide precursors, azide intermediates, amino acid esters, acidic aqueous media | High selectivity, useful for derivatives | 70-85% | Useful for introducing amino groups |
| Protection/deprotection | Triphenylmethyl chloride, Pd/C hydrogenation | Enables complex multi-step synthesis | 80-90% | Protects imidazole nitrogen during synthesis |
Research Findings and Analysis
- The nucleophilic substitution approach is favored for its operational simplicity and high yields. The reaction proceeds cleanly under mild conditions, with the imidazole ring acting as a strong nucleophile.
- Azide coupling methods provide versatility in modifying the amino acid backbone, allowing for the synthesis of a variety of imidazole-containing amino acid esters with potential biological activity.
- Protection strategies using triphenylmethyl groups are essential in multi-step syntheses to prevent undesired side reactions on the imidazole ring, facilitating the preparation of more complex derivatives.
- Industrial scale-up of these methods often involves continuous flow reactors to improve reaction control and yield, especially for the nucleophilic substitution route.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(1h-imidazol-1-yl)-2-methylpropanoate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce imidazole derivatives with reduced nitrogen atoms .
Scientific Research Applications
Methyl 2-amino-3-(1h-imidazol-1-yl)-2-methylpropanoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including as an antiviral and anticancer agent.
Industry: Used in the development of new materials with specific properties, such as conductivity and stability
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(1h-imidazol-1-yl)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Functional Group Modifications: Ester vs. Amide
A key analog is 2-Amino-3-(1H-imidazol-1-yl)-2-methylpropanamide (CAS: 1250620-54-2), which replaces the methyl ester with an amide group. The molecular formula is C₇H₁₂N₄O (molar mass: 168.2 g/mol), with reduced steric bulk compared to the ester variant. Such amide derivatives are often explored in drug discovery due to their metabolic stability .
Imidazole Substituent Positional Isomers
Variations in the imidazole ring’s substitution position significantly influence molecular interactions:
- Methyl 2-amino-3-(1H-imidazol-4-yl)-2-methylpropanoate hydrochloride (CAS: 2649923-55-5): Substitution at the 4-position introduces distinct electronic effects, and the hydrochloride salt form improves solubility. Formula: C₈H₁₄ClN₃O₂ .
- Methyl 2-amino-3-(1H-imidazol-5-yl)propanoate hydrochloride (CAS: 5619-10-3): The 5-position isomer lacks the methyl branch on the propanoate chain, simplifying the structure. Formula: C₇H₁₂ClN₃O₂ (molar mass: 205.64 g/mol). This compound is synthesized via esterification, highlighting divergent synthetic routes compared to the target compound .
Aromatic and Heterocyclic Analogs
- (S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate: Features a nitro-substituted phenyl group instead of imidazole. The electron-withdrawing nitro group enhances reactivity, making it a precursor for reduction reactions (e.g., to amines) .
- Benzimidazole-coupled amino acid derivatives (e.g., 2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)propanoic acid): These compounds exhibit high melting points (215–261°C) and solubility in polar solvents (DMSO, DMF), contrasting with the target compound’s ester-based solubility profile .
Structural and Functional Comparison Table
Biological Activity
Methyl 2-amino-3-(1H-imidazol-1-yl)-2-methylpropanoate (commonly referred to as Methyl Imidazole Propanoate) is a compound notable for its structural features, particularly the imidazole ring, which significantly influences its biological activity. This article delves into the biological properties, potential therapeutic applications, and relevant research findings associated with this compound.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 183.21 g/mol
- Density : Approximately 1.20 g/cm³
- Boiling Point : Estimated at 341.8 °C
The presence of the imidazole moiety allows Methyl Imidazole Propanoate to mimic histidine residues in proteins, facilitating interactions with various biological targets such as enzymes and receptors .
The biological activity of Methyl Imidazole Propanoate is primarily attributed to its ability to engage in hydrogen bonding due to the nitrogen atoms in the imidazole ring. This structural similarity to histidine enables it to participate in enzyme catalysis and receptor binding, thereby influencing numerous biochemical pathways.
Biological Applications
- Enzyme Inhibition : Research indicates that compounds with imidazole structures can act as inhibitors for various enzymes, including those involved in metabolic pathways.
- Receptor Modulation : The compound's interaction with specific receptors suggests potential roles in modulating physiological responses, particularly in neuropharmacology and cardiology.
Case Studies
- Cardiovascular Applications : A study highlighted the potential of imidazole derivatives in treating cardiovascular diseases by modulating sodium-calcium exchange mechanisms . While Methyl Imidazole Propanoate itself was not directly tested, its structural relatives have shown promising results.
- Anti-inflammatory Effects : Related compounds have demonstrated significant anti-inflammatory properties through modulation of inflammatory cytokines such as TNF-α and IL-6 in cellular models . This suggests that Methyl Imidazole Propanoate may possess similar effects worth exploring.
Binding Affinity Studies
Interaction studies have employed various techniques such as:
- Surface Plasmon Resonance (SPR) : Used to measure binding affinities between Methyl Imidazole Propanoate and target proteins.
- Isothermal Titration Calorimetry (ITC) : Employed to quantify thermodynamic parameters of binding interactions.
These studies are crucial for understanding the compound's therapeutic potential and optimizing its efficacy in drug design.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 3-(1H-imidazol-1-yl)-2-(isopropylamino)-2-methylpropanoate | Contains isopropylamino group | Used as a building block in complex synthesis |
| Methyl 2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanoate | Additional methyl groups on the imidazole ring | Potential for increased lipophilicity |
| Methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate | Indole ring offers unique electronic properties | Explored for different biological activities |
Q & A
Q. What synthetic strategies are effective for producing Methyl 2-amino-3-(1H-imidazol-1-yl)-2-methylpropanoate, and what conditions optimize yield?
Methodological Answer:
- Route: Utilize nucleophilic substitution between a halogenated propanoate precursor (e.g., methyl 3-bromo-2-(methylamino)propanoate) and imidazole under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).
- Key Steps:
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane).
- Monitor reaction progress with TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane).
- Optimization: Adjust solvent polarity (e.g., switch to DMSO for slower kinetics) and catalyst loading to minimize byproducts .
Q. Which analytical methods reliably confirm the compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy: ¹H NMR detects imidazole protons (δ 7.1–7.4 ppm) and ester methyl groups (δ 3.6–3.8 ppm). ¹³C NMR confirms carbonyl (δ ~170 ppm) and quaternary carbons.
- Mass Spectrometry: HRMS (ESI+) verifies molecular ion [M+H]⁺ at m/z 226.29 (calc. 226.1552).
- Purity: HPLC (C18 column, acetonitrile/water gradient) with UV detection (≥95% purity) .
Advanced Research Questions
Q. How can researchers address low yields during scale-up synthesis while preserving stereochemical integrity?
Methodological Answer:
- Catalyst Screening: Test chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance enantioselectivity.
- Process Modifications: Implement flow chemistry for better temperature control and reduced racemization.
- Quality Control: Use chiral HPLC (Chiralpak IA column) to monitor enantiomeric excess (≥98%) at each step .
Q. What experimental designs elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Binding Assays: Use SPR (surface plasmon resonance) to measure affinity (KD) toward histamine receptors or cytochrome P450 isoforms.
- Mutagenesis Studies: Modify receptor active sites (e.g., His residue substitutions) to identify critical binding motifs.
- Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding poses, validated by MD simulations (GROMACS) .
Q. How should stability studies be structured to identify degradation pathways under physiological conditions?
Methodological Answer:
- Forced Degradation: Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions at 37°C.
- Analysis: Track degradation via LC-MS/MS (Q-TOF) to identify fragments (e.g., ester hydrolysis products).
- Kinetics: Apply pseudo-first-order models to calculate half-life (t₁/₂) in simulated gastric fluid (pH 2.0) .
Q. How can contradictory crystallographic and solution-phase conformational data be resolved?
Methodological Answer:
- Dynamic NMR: Perform variable-temperature ¹H NMR to detect rotameric equilibria.
- X-ray Refinement: Use SHELXL for high-resolution crystallography, comparing thermal displacement parameters with DFT-optimized geometries.
- Solvent Modeling: Run MD simulations in explicit water to assess solvent-driven conformational shifts .
Data Contradiction Analysis
Q. When biological activity data conflicts across assays (e.g., enzyme inhibition vs. cellular efficacy), how should researchers prioritize findings?
Methodological Answer:
- Assay Validation: Confirm target engagement using orthogonal methods (e.g., radioligand binding vs. functional cAMP assays).
- Cellular Context: Account for membrane permeability (logP) and efflux transporters (e.g., P-gp) using MDCK-MDR1 assays.
- Meta-Analysis: Cross-reference PubChem BioAssay data for structurally similar imidazole derivatives .
Table: Key Physicochemical and Biological Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
